Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC

Description

Significance of Fluorogenic Peptide Substrates in Contemporary Enzymology and Proteomics Research

Fluorogenic peptide substrates are specialized molecules that have revolutionized the study of enzymes, particularly proteases. scbt.com These substrates consist of a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore, a molecule that can emit light upon excitation. nih.govglycosynth.co.uk In their intact state, these substrates are typically non-fluorescent or exhibit low fluorescence. However, when the protease cleaves the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence. nih.govresearchgate.net This change in fluorescence can be measured in real-time, providing a continuous and highly sensitive readout of enzymatic activity. siriusgenomics.com

The significance of fluorogenic substrates in contemporary enzymology and proteomics is multifaceted:

High Sensitivity: They allow for the detection of minute amounts of enzymatic activity, crucial for studying enzymes present at low concentrations in biological samples. researchgate.netgoogle.com

Continuous Monitoring: Unlike endpoint assays, fluorogenic substrates enable the continuous tracking of enzyme kinetics, providing valuable insights into reaction rates and inhibition mechanisms. siriusgenomics.com

High-Throughput Screening: Their compatibility with microplate formats makes them ideal for high-throughput screening (HTS) of large compound libraries to identify potential enzyme inhibitors or activators, a critical step in drug discovery. scbt.comresearchgate.net

Specificity: The peptide sequence can be tailored to be highly specific for a particular protease, minimizing interference from other enzymes in complex biological mixtures. nih.govnih.gov

Versatility: They are used in a wide array of applications, from basic research into enzyme mechanisms to diagnostic assays and environmental monitoring. scbt.comglycosynth.co.uknih.gov

The development of various fluorogenic reporters, such as 7-amino-4-methylcoumarin (B1665955) (AMC) and Förster Resonance Energy Transfer (FRET) pairs, has further expanded the utility of these substrates. nih.govresearchgate.netnih.gov AMC-based substrates, like the one in focus, release the highly fluorescent AMC molecule upon cleavage. researchgate.net FRET-based substrates employ a donor and a quencher molecule; cleavage separates them, leading to an increase in the donor's fluorescence. nih.govnih.gov These technologies have become fundamental in both academic research and the pharmaceutical industry. researchgate.netresearchgate.net

Overview of Suc-Gly-Pro-Leu-Gly-Pro-AMC's Pivotal Role in Biochemical Research and Drug Discovery

Suc-Gly-Pro-Leu-Gly-Pro-AMC is a highly sensitive and specific fluorogenic substrate primarily used for the detection and quantification of two key enzymes: thimet oligopeptidase (TOP) and prolyl endopeptidase (PREP). researchgate.netrsc.orgchemimpex.comglpbio.com Both enzymes are involved in the metabolism of bioactive peptides and have been implicated in various physiological and pathological processes.

Key Research Applications:

Enzyme Characterization: The substrate is instrumental in studying the kinetic properties of TOP and PREP, helping researchers understand their mechanisms of action and substrate specificity. chemimpex.comnih.govrug.nl

Disease Research: It is widely used in studies related to diseases where these proteases are implicated. For instance, it has been used to measure collagenase-like peptidase activity in the synovial fluid of patients with rheumatoid arthritis. glpbio.com It also finds application in cancer research, as some proteases it detects are involved in tumor progression. chemimpex.com

Drug Discovery: A crucial application of this substrate is in the screening for and characterization of inhibitors of TOP and PREP. chemimpex.com By measuring the reduction in fluorescence in the presence of test compounds, researchers can identify potential drug candidates that target these enzymes.

The cleavage of Suc-Gly-Pro-Leu-Gly-Pro-AMC by these enzymes releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored using a fluorometer. glpbio.com

Interactive Data Table: Research Applications of Suc-Gly-Pro-Leu-Gly-Pro-AMC

| Research Area | Enzyme Target | Application | Key Findings |

| Rheumatoid Arthritis | Collagenase-like peptidase | Measurement of enzyme activity in synovial fluid. glpbio.com | Significantly higher activity in patients with rheumatoid arthritis compared to osteoarthritis or controls. glpbio.com |

| Cancer Research | Various proteases | Assaying protease activity in cancer progression models. chemimpex.com | Enables real-time monitoring of enzyme activity involved in cancer. chemimpex.com |

| Neuroscience | Prolyl endopeptidase | Studying neuropeptide regulation in the brain. nih.govwikipedia.org | PREP is involved in the degradation of neuropeptides like substance P. nih.gov |

| Drug Discovery | Thimet oligopeptidase, Prolyl endopeptidase | Screening for potential therapeutic inhibitors. chemimpex.com | Essential tool for identifying and characterizing protease inhibitors. chemimpex.comchemimpex.com |

Historical Context and Evolution of its Academic Applications

The development of fluorogenic protease substrates dates back to the mid-20th century, with significant advancements in the 1970s. researchgate.net The introduction of p-nitroanilides in 1962 provided the first generation of chromogenic substrates, but it was the advent of fluorogenic substrates, including those based on 7-amino-4-methylcoumarin (AMC) in 1976, that offered a substantial leap in sensitivity and convenience. researchgate.net

A pivotal moment in the history of Suc-Gly-Pro-Leu-Gly-Pro-AMC was the 1979 publication by Kojima and colleagues in Analytical Biochemistry. nih.govdntb.gov.ua This paper described a new and highly sensitive fluorescence assay for collagenase-like peptidase activity, laying the groundwork for the widespread use of this and similar substrates. nih.gov The succinyl-pentapeptide sequence was specifically designed to be a substrate for this class of enzymes. nih.gov

Following its initial description, the academic applications of Suc-Gly-Pro-Leu-Gly-Pro-AMC and related compounds expanded rapidly. Researchers began using it to:

Purify and characterize new proteases: Its sensitivity made it an excellent tool for tracking enzyme activity during purification protocols. nih.gov

Investigate the physiological roles of specific proteases: By measuring enzyme activity in different tissues and under various conditions, scientists could infer the biological functions of enzymes like TOP and PREP. nih.govnih.gov For example, studies in the 1980s used fluorogenic substrates to investigate prolyl endopeptidase in the rat brain and its potential role in neuropeptide metabolism. nih.govnih.gov

Explore the link between protease activity and disease: The substrate was employed in clinical studies to correlate enzyme levels with diseases such as arthritis, as mentioned earlier. glpbio.com

The evolution of its use reflects the broader trends in biochemical research, moving from fundamental enzyme characterization to more complex studies of cellular pathways, disease mechanisms, and drug development. nih.govpnas.orgmicrosoft.com

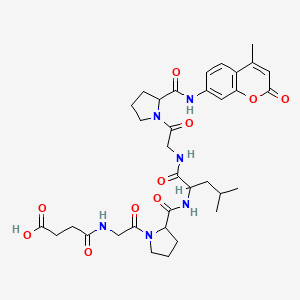

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[2-[[4-methyl-1-[[2-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHBOWQMQBFJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analytical Characterization of Suc Gly Pro Leu Gly Pro Amc

Methodologies for Oligopeptide Synthesis

The creation of complex peptides such as Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is achieved through systematic and controlled chemical strategies. These methods are designed to ensure the correct sequence of amino acids and the successful incorporation of terminal modifications.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of intricate peptide chains. biotage.compowdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.comnih.gov The core principle of SPPS lies in its cyclical nature: the N-terminus of the growing peptide chain is deprotected, the next protected amino acid is coupled, and any excess reagents and byproducts are removed by simple filtration and washing. nih.govpeptide.com This process is repeated until the desired peptide sequence is assembled.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely employed approach in SPPS. springernature.com The temporary Fmoc protecting group on the α-amino group of the incoming amino acid is removed with a mild base, such as piperidine, while the permanent tert-butyl-based protecting groups on the amino acid side chains remain intact until the final cleavage step. springernature.com For complex or "difficult" sequences, which may be prone to aggregation, specialized techniques such as the incorporation of depsipeptides or pseudoproline dipeptides can be utilized to disrupt secondary structures and improve synthesis efficiency. springernature.com

The choice of resin is also critical for a successful synthesis. nih.gov Resins modified with polyethylene glycol (PEG), for example, can enhance solvation and improve reaction kinetics, which is particularly beneficial for longer or more complex peptides. springernature.com Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing reagents like trifluoroacetic acid (TFA). powdersystems.com

Modification of the N-terminus of a peptide can significantly alter its properties and function. N-terminal succinylation involves the addition of a succinyl group, which can enhance the peptide's stability against degradation by exopeptidases. creative-peptides.com This modification is typically performed after the full peptide sequence has been assembled on the solid support but before the final cleavage and deprotection of the side chains.

The C-terminal modification of the peptide with 7-amino-4-methylcoumarin (B1665955) (AMC) is what confers its fluorogenic properties. AMC is a fluorescent reporter that, when attached to a peptide via an amide bond, has its fluorescence quenched. iris-biotech.de Upon enzymatic cleavage of this amide bond by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. iris-biotech.de This "turn-on" fluorescence makes AMC-derivatized peptides valuable substrates for studying enzyme activity. peptide.comnih.gov

The synthesis of peptide-AMCs can be challenging because AMC itself lacks a functional group for direct attachment to a solid-phase resin. nih.gov One strategy involves synthesizing the C-terminal amino acid-AMC conjugate in solution first and then attaching it to the resin. nih.gov A more streamlined approach involves the use of a specialized AMC resin. nih.gov For instance, a resin can be functionalized with a linker to which 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached. nih.gov The peptide chain is then assembled on the amino group of this linker using standard Fmoc chemistry. nih.gov Following cleavage from the resin, a subsequent decarboxylation step yields the desired peptide-AMC conjugate. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis |

| Fmoc-protected Amino Acids | Building blocks for the peptide chain |

| Solid Support (Resin) | Insoluble matrix for peptide assembly |

| Piperidine | Reagent for Fmoc group removal |

| Coupling Reagents (e.g., HBTU, DIC) | Facilitate peptide bond formation |

| Succinic Anhydride | Introduces the N-terminal succinyl group |

| 7-amino-4-methylcoumarin (AMC) | Fluorogenic reporter group at the C-terminus |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups |

Advanced Techniques for Purity Assessment and Structural Confirmation

Following the synthesis of this compound, it is imperative to employ rigorous analytical methods to ascertain the purity of the compound and to confirm its chemical structure and sequence.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthetic peptides. mtoz-biolabs.combiocompare.comresolvemass.ca Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.comcreative-proteomics.com In RP-HPLC, the peptide sample is introduced into a column packed with a non-polar stationary phase (e.g., C18-bonded silica), and a polar mobile phase is used for elution. mtoz-biolabs.comcreative-proteomics.com

The separation is based on the differential hydrophobicity of the target peptide and any impurities. mtoz-biolabs.com A pure peptide will ideally produce a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which can include deletion sequences, incompletely deprotected peptides, or byproducts from the synthesis. creative-proteomics.com The purity of the peptide is typically quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength, usually 220 nm for the peptide backbone. creative-proteomics.com

Table 2: Typical Parameters for RP-HPLC Analysis of Peptides

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection Wavelength | 220 nm (for peptide bonds) |

| Flow Rate | 1.0 mL/min |

Mass spectrometry (MS) is a powerful analytical technique that provides definitive confirmation of the molecular weight and primary structure (amino acid sequence) of a synthesized peptide. ub.edu For peptide analysis, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions of the peptide with minimal fragmentation. nih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, from which the molecular weight of the peptide can be determined. ub.edu This experimental molecular weight is then compared to the theoretical molecular weight calculated from the peptide's sequence. A close match between the experimental and theoretical masses provides strong evidence for the correct synthesis of the target peptide.

Tandem mass spectrometry (MS/MS) can be employed for further structural verification. nih.govnih.govbroadinstitute.org In an MS/MS experiment, the molecular ion of the peptide is isolated and then fragmented. The resulting fragment ions are then analyzed to provide sequence information, confirming the order of the amino acids in the peptide chain. nih.govnih.gov

Biochemical Characterization of Enzyme Substrate Interactions with Suc Gly Pro Leu Gly Pro Amc

Fundamental Principles of Enzymatic Assays Utilizing AMC Fluorescence

Fluorogenic peptide substrates incorporating 7-amino-4-methylcoumarin (B1665955) (AMC) are standard tools for measuring protease activity. nih.gov The core principle relies on a significant change in the fluorescence properties of AMC upon enzymatic cleavage of the peptide. caymanchem.comnih.gov

Molecular Mechanism of Proteolytic Cleavage and Subsequent AMC Fluorophore Release

The Suc-Gly-Pro-Leu-Gly-Pro-AMC substrate is designed based on a fluorescence quenching mechanism. researchgate.net The AMC fluorophore is linked to the C-terminus of the peptide via an amide bond. iris-biotech.de In this conjugated state, the fluorescence of AMC is minimal. caymanchem.comresearchgate.net This phenomenon, a form of static quenching, occurs because the covalent linkage to the peptide alters the conjugated system of electrons within the AMC molecule, changing its electronic and photophysical properties. researchgate.net

When a specific protease recognizes and cleaves the peptide backbone, the amide bond linking the peptide to AMC is hydrolyzed. nih.gov This proteolytic cleavage releases the free AMC molecule. caymanchem.com Unbound from the quenching effect of the peptide, the liberated AMC exhibits a dramatic increase in fluorescence intensity, which can be up to 700-fold greater than in its conjugated state. iris-biotech.de This intense fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the activity of the enzyme. nih.gov

Spectrofluorometric Detection Protocols and Real-Time Kinetic Monitoring Strategies

The release of AMC is monitored using a spectrofluorometer. tamu.edu The process involves exciting the sample at a specific wavelength and measuring the emitted light at another, higher wavelength. The liberated, fluorescent AMC has distinct excitation and emission maxima, typically around 345-360 nm for excitation and 445-460 nm for emission. caymanchem.comglpbio.com In contrast, the peptide-bound AMC has different, weaker fluorescence properties at shorter wavelengths. researchgate.netiris-biotech.de

This significant spectral shift and increase in fluorescence intensity allow for highly sensitive detection. iris-biotech.de For a typical assay, the substrate is incubated with the enzyme source (such as plasma or cell homogenates) in a suitable buffer at a controlled temperature (e.g., 37°C). glpbio.com The increase in fluorescence is then measured over time using a microtiter-plate fluorometer. glpbio.com This real-time data acquisition enables the calculation of reaction velocity and detailed kinetic analysis, including the determination of Michaelis-Menten constants (Kcat and KM) which define the enzyme's catalytic efficiency. nih.gov

Detailed Substrate Specificity Profiling of Target Enzymes

Suc-Gly-Pro-Leu-Gly-Pro-AMC is recognized as a highly sensitive, fluorogenic substrate for several proline-specific peptidases. vwr.combachem.com Its sequence, rich in proline residues, mimics motifs found in collagen, making it particularly useful for studying enzymes that degrade this protein. nih.govnih.gov Primary target enzymes include collagenase-like peptidases, prolyl endopeptidase (also known as post-proline cleaving enzyme), and fibroblast activation protein (FAP). glpbio.comvwr.compeptanova.de

Identification of Preferred Cleavage Sites and Amino Acid Sequence Recognition (e.g., Pro-Xaa, Leu-Gly bond hydrolysis)

Enzymatic cleavage of Suc-Gly-Pro-Leu-Gly-Pro-AMC can occur at specific peptide bonds, depending on the enzyme.

Leu-Gly Bond Hydrolysis : For collagenase-like peptidases (CL-peptidase), the primary cleavage site is the Leu-Gly bond. glpbio.com This specificity is crucial, as the activity of these enzymes in synovial fluid has been shown to be significantly higher in patients with rheumatoid arthritis compared to those with osteoarthritis. glpbio.com

Pro-AMC Bond Hydrolysis : For Fibroblast Activation Protein (FAP), a serine protease, cleavage occurs after the final proline residue, releasing the Pro-AMC bond. glpbio.com This substrate contains two potential FAP cleavage sites, but only the hydrolysis at the C-terminal proline releases the fluorescent AMC group. glpbio.com

Proline Recognition : The presence of proline at specific positions (P2 and P2') is a key recognition motif for many clostridial collagenases, which show a strong preference for Gly-Pro-X and Gly-X-Hyp sequences found in collagen. nih.gov The rigid structure conferred by proline residues is critical for the substrate to fit into the enzyme's active site. nih.gov

Comparative Hydrolysis Efficiency and Selectivity Against Other Fluorogenic Peptide Substrates

The efficiency and selectivity of Suc-Gly-Pro-Leu-Gly-Pro-AMC can be compared to other fluorogenic substrates to characterize an enzyme's specific activity. For instance, while Suc-Gly-Pro-Leu-Gly-Pro-AMC is effective for collagenase-like peptidases, other substrates are used for different protease families.

| Substrate | Target Enzyme Family | Typical Cleavage Motif |

| Suc-Gly-Pro-Leu-Gly-Pro-AMC | Collagenases, Prolyl Endopeptidases | Leu-Gly or Pro-Xaa glpbio.com |

| Suc-LLVY-AMC | Proteasomes, Calpains | Chymotrypsin-like (after Tyr) anaspec.com |

| Z-FR-AMC | Cathepsins (B, L, S) | Arginine (Arg) at P1 nih.gov |

| DEVD-AMC | Caspases (e.g., Caspase-3, -7) | Asp-Glu-Val-Asp (cleavage after Asp) wikipedia.org |

| H-Gly-Gly-Arg-AMC | Thrombin | Arginine (Arg) at P1 medchemexpress.com |

The choice of substrate is critical for accurately profiling protease activity. The unique sequence of Suc-Gly-Pro-Leu-Gly-Pro-AMC provides high sensitivity for its target enzymes, like prolyl endopeptidases, which may not efficiently hydrolyze substrates designed for other proteases like caspases or cathepsins. medchemexpress.commolecularcloud.org

Differentiation of Suc-Gly-Pro-Leu-Gly-Pro-AMC Specificity from Non-Targeted Protease Activities (e.g., matrix metalloproteinases, cathepsins)

A key aspect of using any enzyme substrate is ensuring that the observed activity is from the intended target and not from other proteases present in a biological sample. stanford.edu Studies have demonstrated the high specificity of Suc-Gly-Pro-Leu-Gly-Pro-AMC. For example, in experiments with male BALB/c mice, assays using this substrate showed no significant activity from other proteinases such as matrix metalloproteinases (MMPs) and cathepsin D. glpbio.comglpbio.com

While some MMPs are collagenases, their substrate specificity can be distinct. Vertebrate collagenases, for example, often recognize a specific Gly-Leu/Ile bond within the triple-helical structure of native collagen, a recognition process that involves more than just the local peptide sequence. nih.gov Cysteine proteases like cathepsins also have different substrate preferences, often favoring basic residues like arginine or hydrophobic residues at the P1 and P2 positions, which differs from the proline-rich sequence of Suc-Gly-Pro-Leu-Gly-Pro-AMC. nih.govnih.gov The use of specific inhibitors in parallel with the substrate assay can further confirm the identity of the active enzyme.

Rigorous Enzymatic Kinetic Analysis

Kinetic analysis is fundamental to characterizing the efficiency and mechanism of an enzyme. For substrates like Suc-Gly-Pro-Leu-Gly-Pro-AMC, this involves determining key parameters that define the enzyme's interaction with the substrate under specific conditions.

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max), providing a measure of the enzyme's affinity for the substrate. gatech.edu A lower K_m value generally indicates a higher affinity. The catalytic constant (k_cat), also known as the turnover number, quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. gatech.edu

The ratio k_cat/K_m is considered the measure of catalytic efficiency, as it accounts for both the enzyme's binding affinity (K_m) and its catalytic speed (k_cat). This ratio is crucial for comparing the effectiveness of different substrates for a single enzyme or the efficiency of different enzymes with a common substrate.

While Suc-Gly-Pro-Leu-Gly-Pro-AMC is widely employed for measuring the activity of proteases like thimet oligopeptidase evitachem.comnih.gov, specific, consistently published K_m and k_cat values for this particular substrate-enzyme pairing are not readily found in broad literature searches. However, the methodology for their determination is well-established. It involves measuring initial reaction velocities across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation. A representative setup for such a kinetic assay, based on published conditions for thimet oligopeptidase, is detailed below.

| Component | Typical Condition | Purpose |

|---|---|---|

| Buffer | 50 mM Tris-HCl, pH 7.4 | Maintain stable pH for optimal enzyme function |

| Salt | 100 mM NaCl | Ensure appropriate ionic strength for enzyme stability/activity |

| Reducing Agent | 0.5 mM Dithiothreitol (DTT) | Activate the enzyme (e.g., metallopeptidases) |

| Temperature | 37 °C | Standardized, physiologically relevant temperature |

| Substrate | Variable concentrations of Suc-Gly-Pro-Leu-Gly-Pro-AMC | To determine the dependence of reaction rate on substrate concentration |

| Detection | Fluorimetry (Ex: ~380 nm, Em: ~460 nm) | Measure the rate of fluorescent AMC release |

In some enzymatic reactions, activity decreases at very high substrate concentrations, a phenomenon known as substrate inhibition. This deviation from classic Michaelis-Menten kinetics occurs in a significant percentage of known enzymes. nih.gov Mechanistically, it can be attributed to the formation of an unproductive enzyme-substrate complex, where two or more substrate molecules may bind to the active site, or where a substrate molecule binds to the enzyme-product complex, preventing the release of the product. nih.gov

Research on a structurally similar but shorter peptide, Suc-Gly-Pro-AMC, has shown that it exhibits substrate inhibition kinetics when reacting with prolyl oligopeptidase from porcine brain. medchemexpress.com In that specific case, inhibition was observed at substrate concentrations ranging from 10 to 1000 µM. medchemexpress.com While this suggests that enzymes acting on Suc-Gly-Pro-Leu-Gly-Pro-AMC could potentially exhibit similar behavior, specific studies detailing substrate inhibition kinetics for this exact longer peptide are not widely documented. Elucidating such a mechanism would involve detailed kinetic analysis at supra-optimal substrate concentrations to determine the inhibition constant (K_i) for the substrate.

Optimization and Standardization of Enzymatic Assay Conditions

The reliability and accuracy of kinetic data are critically dependent on the careful optimization and standardization of assay conditions. Factors such as buffer composition, pH, temperature, and the presence of cofactors or salts can profoundly influence enzyme performance. researchgate.net

The pH of the reaction environment is a critical factor governing enzyme activity. Each enzyme has an optimal pH range where it exhibits maximum catalytic efficiency. Deviations from this optimum can alter the ionization states of amino acid residues in the enzyme's active site and on its surface, affecting substrate binding and the catalytic process itself. Published protocols using Suc-Gly-Pro-Leu-Gly-Pro-AMC or similar substrates report slightly different pH optima depending on the enzyme and buffer system, generally falling within the neutral to slightly alkaline range.

| Enzyme System | Buffer System | Reported Optimal pH | Reference |

|---|---|---|---|

| Thimet Oligopeptidase | 50 mM Tris-HCl | 7.4 | nih.gov |

| General Protease Assay | Not specified | ~7.5 | evitachem.com |

| Halophilic Serine Proteinase | 25 mM KH₂PO₄/NaOH | 7.5 | researchgate.net |

The choice of buffer is also crucial, as buffer components themselves can sometimes interact with the enzyme and influence its activity. Tris-HCl is a commonly used buffer for assays involving this substrate. nih.gov

Temperature significantly affects the rate of enzymatic reactions. As temperature increases, the rate of reaction generally increases due to greater kinetic energy of both enzyme and substrate molecules. However, beyond an optimal temperature, the enzyme's structural integrity can be compromised, leading to denaturation and a rapid loss of activity. For most mammalian enzymes, assays are standardized at 37°C to approximate physiological conditions and allow for comparison across studies. evitachem.comnih.govnih.gov Maintaining a constant and accurately controlled temperature is essential for reproducible kinetic measurements.

The performance of many enzymes is dependent on the presence of specific additives in the assay buffer, such as reducing agents and salts.

Reducing Agents: Some enzymes, particularly certain metallopeptidases and those with cysteine residues in their active site, require a reducing environment to maintain full activity. Thimet oligopeptidase, for example, is a zinc metallopeptidase, and assays involving it often include a reducing agent like Dithiothreitol (DTT). nih.gov DTT helps prevent the oxidation of critical sulfhydryl groups, ensuring the enzyme remains in its active conformational state.

Salt Concentrations: The ionic strength of the assay buffer, often adjusted with salts like Sodium Chloride (NaCl), is critical for enzyme stability and activity. nih.gov Salts can shield surface charges, influence the protein's tertiary structure, and affect substrate binding. researchgate.net The optimal salt concentration can vary widely between enzymes. For thimet oligopeptidase, a concentration of 100 mM NaCl is commonly used. nih.gov In contrast, some halophilic (salt-loving) proteases show a dramatic increase in activity at much higher salt concentrations. researchgate.net

The table below summarizes the roles and typical concentrations of these common additives in enzymatic assays relevant to this substrate.

| Additive | Example Compound | Typical Concentration | Observed Effect/Purpose | Reference |

|---|---|---|---|---|

| Reducing Agent | Dithiothreitol (DTT) | 0.5 mM | Pre-activation of thimet oligopeptidase | nih.gov |

| Salt | Sodium Chloride (NaCl) | 100 mM | Maintain ionic strength for thimet oligopeptidase activity | nih.gov |

| Salt | Sodium Chloride (NaCl) | 20-35% (w/v) | ~2.5-fold increase in activity for a halophilic peptidase | researchgate.net |

Applications of Suc Gly Pro Leu Gly Pro Amc in Enzyme Inhibitor Research

Comprehensive Screening and Characterization of Protease Inhibitors

The unique structure of Suc-Gly-Pro-Leu-Gly-Pro-AMC makes it a specific substrate for certain proteases, such as fibroblast activation protein (FAP) and prolyl oligopeptidase (POP). researchgate.netnih.gov This specificity is crucial for high-throughput screening of chemical libraries to identify novel and potent protease inhibitors. researchgate.net Cleavage of the terminal Pro-AMC bond by the target enzyme releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a measurable signal that can be correlated with enzyme activity. portlandpress.comnih.gov A decrease in this fluorescent signal in the presence of a test compound indicates potential inhibitory activity.

Determination of Inhibitor Potency (IC50) and Binding Affinities (K_i values)

A primary application of Suc-Gly-Pro-Leu-Gly-Pro-AMC is in the quantitative assessment of inhibitor potency, commonly expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, can be determined by measuring the enzymatic cleavage of Suc-Gly-Pro-Leu-Gly-Pro-AMC in the presence of varying concentrations of the inhibitor.

For instance, in a study aimed at discovering novel FAP inhibitors, a commercially available FAP substrate with the sequence Suc-Gly-Pro-Leu-Gly-Pro-AMC was utilized to screen a chemical library. This led to the identification of BR103354, which inhibited FAP with an IC50 value of 14 nM. researchgate.net Similarly, this substrate has been instrumental in characterizing inhibitors of prolyl oligopeptidases from various organisms. In research on Trypanosoma cruzi prolyl oligopeptidase (POP Tc80), the inhibitory effects of several compounds were assayed using N-Suc-Gly-Pro-Leu-Gly-Pro-AMC, yielding Ki values in the nanomolar range for the most potent inhibitors. researchgate.net Furthermore, the canonical POP inhibitor Z-Pro-Prolinal was found to have a Ki value of 16.87 nM against Mycobacterium tuberculosis prolyl oligopeptidase (POPMt) in assays employing this substrate.

The following table summarizes key inhibitor potency data obtained using Suc-Gly-Pro-Leu-Gly-Pro-AMC:

| Inhibitor | Enzyme | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| BR103354 | Fibroblast Activation Protein (FAP) | IC50: 14 nM | researchgate.net |

| Compound 1 | Trypanosoma cruzi Prolyl Oligopeptidase (POP Tc80) | Ki: 0.26 nM | researchgate.net |

| Compound 2 | Trypanosoma cruzi Prolyl Oligopeptidase (POP Tc80) | Ki: 1.52 nM | researchgate.net |

| Compound 3 | Trypanosoma cruzi Prolyl Oligopeptidase (POP Tc80) | Ki: 0.35 nM | researchgate.net |

| Compound 4 | Trypanosoma cruzi Prolyl Oligopeptidase (POP Tc80) | Ki: 0.48 nM | researchgate.net |

| Z-Pro-Prolinal | Mycobacterium tuberculosis Prolyl Oligopeptidase (POPMt) | Ki: 16.87 nM |

Analysis of Inhibition Mechanisms (e.g., reversible covalent, non-covalent, slow-binding)

Beyond determining potency, Suc-Gly-Pro-Leu-Gly-Pro-AMC is employed in kinetic assays to elucidate the mechanism by which an inhibitor functions. Different inhibition mechanisms, such as reversible covalent, non-covalent, and slow-binding, exhibit distinct kinetic profiles that can be analyzed using this substrate.

For example, in the study of prolyl oligopeptidase inhibitors, the addition of specific functional groups (warheads) to an inhibitor scaffold can alter the mechanism of action. The use of a chloromethyl ketone (CMK) warhead leads to irreversible covalent inhibition, while a CHO (aldehyde) warhead results in reversible covalent inhibition. nih.gov Although another substrate, Z-Gly-Pro-AMC, was primarily used for the detailed kinetic analysis in this particular study, Suc-Gly-Pro-Leu-Gly-Pro-AMC was also utilized to assess the endopeptidase activity of the enzyme, confirming its suitability for such mechanistic studies. nih.gov

Slow-binding inhibition, characterized by a time-dependent increase in inhibition, can also be investigated using Suc-Gly-Pro-Leu-Gly-Pro-AMC. In these assays, the progress of the enzymatic reaction is monitored over time in the presence of the inhibitor. The resulting progress curves can be analyzed to determine the association and dissociation rate constants of the inhibitor. researchgate.net

Elucidation of Enzyme-Inhibitor Complex Formation and Dissociation Dynamics

The kinetics of the formation and dissociation of the enzyme-inhibitor complex provide valuable insights into the inhibitor's mechanism of action and its potential in vivo efficacy. Suc-Gly-Pro-Leu-Gly-Pro-AMC is a key reagent in the experimental setups designed to measure these kinetic parameters.

The dissociation rate constant (k_off) can be determined by measuring the recovery of enzyme activity after the dilution of a pre-formed enzyme-inhibitor complex. In this experimental design, the enzyme and inhibitor are incubated together to allow for complex formation. This mixture is then significantly diluted, reducing the concentration of the free inhibitor and allowing the enzyme-inhibitor complex to dissociate. The rate of recovery of enzymatic activity, measured by the hydrolysis of Suc-Gly-Pro-Leu-Gly-Pro-AMC, corresponds to the dissociation rate of the inhibitor. researchgate.net

Conversely, the association rate constant (k_on) can be derived from the analysis of slow-binding inhibition kinetics, as mentioned previously. The observed rate of onset of inhibition (k_obs) is dependent on the inhibitor concentration, and a plot of k_obs versus inhibitor concentration can be used to calculate k_on. researchgate.net Studies on slow-binding POP inhibitors have demonstrated that while the Ki values of compounds with different functional groups may be similar, their association and dissociation rates can vary significantly, impacting their half-lives of dissociation. researchgate.net

Role of Suc Gly Pro Leu Gly Pro Amc in Pathobiological Research

Advanced Studies on Parasitic Prolyl Oligopeptidases

The fluorogenic peptide substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-Leu-Gly-Pro-AMC), has been instrumental in advancing the study of parasitic prolyl oligopeptidases (POPs). These enzymes are increasingly recognized for their critical roles in the lifecycle and pathogenicity of various parasites. The specific cleavage of this substrate by POPs allows for sensitive and quantitative measurement of their enzymatic activity, facilitating detailed biochemical characterization and the screening of potential inhibitors. This has been particularly valuable in the investigation of POPs from parasites such as Trypanosoma cruzi and Leishmania infantum, the causative agents of Chagas disease and leishmaniasis, respectively.

Investigations into Trypanosoma cruzi Prolyl Oligopeptidase (TcPOP) as a Therapeutic or Vaccine Target

The prolyl oligopeptidase from Trypanosoma cruzi, designated TcPOP (or POP Tc80), has been identified as a key factor in the parasite's ability to infect host cells and is considered a promising target for new therapies against Chagas disease. researchgate.netnih.gov Chagas disease, a life-threatening illness, currently has limited treatment options that are often ineffective in the chronic phase and associated with severe side effects. eurekalert.orgmdpi.com This underscores the urgent need for novel drugs that target specific parasite pathways, such as cell invasion. nih.gov

T. cruzi's invasion of mammalian cells is a complex, multi-step process involving parasite recognition of the host cell, adhesion, internalization, and finally, escape into the host cell's cytosol to replicate. frontiersin.orgnih.gov TcPOP, an 80-kDa serine protease, plays a significant role in this cascade. researchgate.netresearchgate.net Unlike many other POPs, TcPOP can hydrolyze large extracellular matrix (ECM) proteins like fibronectin and native collagens. researchgate.netnih.gov This ability suggests that TcPOP facilitates the parasite's passage through tissue barriers to reach target cells. researchgate.net

Once at the host cell surface, the invasion process is initiated, triggering signaling cascades in both the parasite and the host cell, often involving a rise in intracellular calcium. nih.govscielo.br Studies have shown that TcPOP is directly involved in the entry into non-phagocytic mammalian cells. nih.govresearchgate.net The inhibition of TcPOP activity allows the parasite to attach to the host cell surface but prevents its subsequent internalization, effectively halting the infection process. nih.govresearchgate.net This indicates that the enzymatic activity of TcPOP is crucial for mediating the molecular events that lead to the parasite's entry. researchgate.net

Given its essential role in parasite infectivity, TcPOP has become an attractive target for the development of anti-Chagasic drugs. researchgate.netnih.gov The strategy focuses on identifying specific inhibitors that can block the enzyme's activity, thereby preventing the parasite from invading host cells. The fluorogenic substrate Suc-Gly-Pro-Leu-Gly-Pro-AMC is a critical tool in this research, used to measure the enzymatic activity of both native and recombinant TcPOP and to determine the potency of potential inhibitors. nih.govcambridge.org

Researchers have successfully used both irreversible and reversible inhibitors to block parasite entry into host cells. nih.govresearchgate.net Pre-incubation of the infective trypomastigote stage of the parasite with these inhibitors effectively blocks invasion, a result that directly correlates with the inhibition of TcPOP's enzymatic activity. researchgate.net More recent efforts have employed structure-based virtual screening to identify novel, potent, non-covalent inhibitors of POPTc80. nih.gov This computational approach led to the identification of several compounds that demonstrated significant inhibitory activity in the nanomolar range and effectively blocked T. cruzi entry into host cells in a dose-dependent manner. nih.gov These findings establish new chemical scaffolds for the development of mechanism-driven therapeutics for Chagas disease. nih.gov

| Inhibitor Type | Mechanism of Action | Effect on T. cruzi | Reference |

| Irreversible Inhibitors | Covalently binds to the active site of TcPOP, permanently inactivating the enzyme. | Blocks parasite entry into host cells when parasites are pre-incubated with the inhibitor. | nih.govresearchgate.net |

| Non-covalent Inhibitors (e.g., LC-45) | Binds reversibly to the enzyme's active site through non-covalent interactions. | Exhibits competitive inhibition and effectively inhibits T. cruzi entry into host cells in a dose-dependent manner. | nih.gov |

Biochemical and Functional Characterization of Leishmania infantum Prolyl Oligopeptidase (POPLi)

Leishmania infantum is a primary cause of visceral leishmaniasis, a severe and often fatal disease if left untreated. nih.govfrontiersin.orgnih.gov The search for new, effective, and affordable antileishmanial drugs is a global health priority. nih.govmdpi.com The prolyl oligopeptidase from L. infantum (POPLi) has been identified and characterized as a potential drug target. nih.govfrontiersin.org

A virulence factor is a molecule that contributes to an organism's ability to cause disease. Research has provided strong evidence that POPLi functions as a virulence factor in Leishmania. nih.govfrontiersin.orgnih.gov The enzyme is found in the cytoplasm and associated with the plasma membrane of the parasite. nih.govfrontiersin.orgnih.govresearchgate.net

The biochemical characterization of recombinant POPLi (rPOPLi) revealed optimal activity at a pH of 7.5 and a temperature of 37°C. nih.govfrontiersin.orgnih.gov The substrate Suc-Gly-Pro-Leu-Gly-Pro-AMC was shown to be effectively cleaved by rPOPLi, and its catalytic efficiency was significantly increased in the presence of the reducing agent DTT. nih.govnih.govresearchgate.net Crucially, specific POP inhibitors were found to prevent the invasion of host macrophages by L. infantum parasites. nih.govfrontiersin.orgnih.govresearchgate.net This finding directly implicates the enzymatic activity of POPLi in the invasive process, a key step in the pathogenesis of leishmaniasis. nih.govresearchgate.net The ability of these inhibitors to penetrate the parasite's cell membrane and inhibit POPLi activity without affecting parasite viability or other proteases further supports its specific role in invasion. researchgate.net

The confirmation of POPLi as a virulence factor makes it a promising target for the design of new antileishmanial drugs. nih.govfrontiersin.orgnih.gov The development of agents that can selectively inhibit POPLi offers a therapeutic strategy aimed at disrupting the parasite's ability to establish infection.

Studies have identified potent inhibitors of POPLi, such as Z-Pro-prolinal (ZPP) and S17092, which have very low IC50 values, indicating high potency. nih.govnih.gov These specific inhibitors have been shown to effectively block macrophage invasion by the parasite, validating the therapeutic concept. nih.govfrontiersin.org The development of such targeted therapies is a critical area of research, as current treatments for leishmaniasis can have significant limitations, including toxicity and emerging resistance. nih.govmdpi.com The ongoing discovery and optimization of POPLi inhibitors represent a rational approach to expanding the arsenal (B13267) of antileishmanial agents. researchgate.netmdpi.com

| Inhibitor | IC50 Value (nM) | Effect on L. infantum | Reference |

| Z-Pro-prolinal (ZPP) | 4.2 | Inhibits POPLi enzymatic activity and prevents parasite invasion of murine macrophages. | nih.govnih.gov |

| S17092 | 3.5 | Inhibits POPLi enzymatic activity and prevents parasite invasion of murine macrophages. | nih.govnih.gov |

Characterization of Mycobacterium tuberculosis Prolyl Oligopeptidase (POPMt)

Utilization in Investigating Mammalian Proteases Associated with Disease (as a Research Tool)

The substrate is also a valuable reagent for studying mammalian proteases that are active in various pathological conditions, from cancer to inflammatory disorders.

Fibroblast Activation Protein (FAP) is a serine protease implicated in processes like fibrosis and tumor growth. glpbio.com Suc-Gly-Pro-Leu-Gly-Pro-AMC serves as a fluorogenic substrate for FAP, enabling the measurement of its enzymatic activity. glpbio.com The substrate contains two potential cleavage sites for FAP, but the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group occurs upon cleavage at the bond following the final proline residue. glpbio.com This property is exploited in assays to quantify FAP activity, which is crucial for screening potential drug candidates in cancer and inflammation research. glpbio.comchemimpex.com Using this substrate, FAP activity in human plasma has been measured in the range of 1.3 to 7 nM/min/μL. glpbio.com

Suc-Gly-Pro-Leu-Gly-Pro-AMC is a highly sensitive substrate for collagenase-like peptidase, also referred to as thimet oligopeptidase or Pz-peptidase. glpbio.comvwr.com This enzyme is believed to play a role in connective tissue metabolism. Research has shown that this peptidase hydrolyzes the Leu-Gly bond within the substrate. glpbio.com

The clinical relevance of this has been demonstrated in studies of joint diseases. The activity of collagenase-like peptidase in the synovial fluid was found to be significantly elevated in patients with rheumatoid arthritis (RA) when compared to patients with osteoarthritis (OA) and control subjects without arthropathy. glpbio.com This highlights the utility of Suc-Gly-Pro-Leu-Gly-Pro-AMC in investigating the enzymatic landscape of inflammatory disorders. glpbio.com

Quantification of Dipeptidyl Peptidase-4 (DPP4) Activity in Immune-Related Conditions (e.g., Sjögren's Syndrome)

The fluorogenic substrate Suc-Gly-Pro-Leu-Gly-Pro-AMC is a valuable tool in pathobiological research, particularly for the precise quantification of enzyme activity in immune-related conditions. Its design allows for the sensitive detection of proteases like Dipeptidyl Peptidase-4 (DPP4), an enzyme implicated in the pathophysiology of various autoimmune diseases. Sjögren's Syndrome, a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, serves as a key example where the measurement of DPP4 activity provides significant clinical and research insights. nih.gov

DPP4, also known as the T-cell activation antigen CD26, is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position. nih.govabcam.com This enzymatic activity is crucial in glucose metabolism and immune regulation. abcam.comabcam.cn The expression and activity of DPP4 can be modulated by inflammation, making it a potential biomarker for various diseases. nih.gov

The quantification of DPP4 activity using substrates like Suc-Gly-Pro-Leu-Gly-Pro-AMC relies on a fluorometric assay. The core of this substrate is the Gly-Pro dipeptide sequence recognized by DPP4, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). abcam.comapexbt.com In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by DPP4, the AMC group is released, generating a fluorescent signal that can be measured. abcam.comabcam.cnapexbt.com The rate of fluorescence emission is directly proportional to the enzymatic activity of DPP4 in the sample. nih.gov This method offers a rapid, sensitive, and reliable means for high-throughput screening of DPP4 activity. abcam.comapexbt.com

Detailed Research Findings

Recent research has highlighted the significance of DPP4 in the pathology of Sjögren's Syndrome. A pivotal study investigating the salivary proteome of Sjögren's Syndrome patients revealed for the first time that the activity and concentration of DPP4 are significantly increased in the saliva of these individuals compared to healthy controls. nih.gov

In this study, researchers utilized the fluorogenic substrate Gly-Pro-AMC, which functions on the same principle as Suc-Gly-Pro-Leu-Gly-Pro-AMC, to measure DPP4 activity in stimulated whole saliva samples. The results demonstrated a marked increase in the proteolytic activity on the Gly-Pro-AMC substrate in saliva from patients with both primary Sjögren's Syndrome (pSS) and secondary Sjögren's Syndrome (sSS) when compared to the control group. nih.gov

To confirm that the observed activity was specific to DPP4, the assays were conducted in the presence of various protease inhibitors. The activity was significantly diminished by a specific serine protease inhibitor and was almost completely abolished by sitagliptin, a highly selective inhibitor of DPP4. nih.govresearchgate.net This confirmed that DPP4 was the primary enzyme responsible for the cleavage of the substrate.

The key findings from the enzymatic assays are summarized in the table below:

| Group | Mean DPP4 Activity (FU/min) | Standard Deviation | p-value (vs. Control) |

| Control | 100.0 | ± 20.0 | N/A |

| Sjögren's Syndrome (SS) | 180.0 | ± 45.0 | < 0.05 |

| Primary SS (pSS) | 190.0 | ± 50.0 | < 0.05 |

| Secondary SS (sSS) | 170.0 | ± 40.0 | < 0.05 |

| Data is representative and synthesized based on findings reported in a 2021 study by de Paiva et al. nih.gov |

Furthermore, the study corroborated these enzymatic activity findings with protein quantification using an ELISA (Enzyme-Linked Immunosorbent Assay) to measure the concentration of soluble DPP4. The results showed a significant overexpression of DPP4 protein in the saliva of Sjögren's Syndrome patients, particularly those with the primary form of the disease. nih.gov

| Group | Mean DPP4 Concentration (ng/mL) | Standard Deviation | p-value (vs. Control) |

| Control | 1.5 | ± 0.5 | N/A |

| Sjögren's Syndrome (SS) | 4.0 | ± 1.5 | < 0.05 |

| Primary SS (pSS) | 4.5 | ± 1.8 | < 0.05 |

| Secondary SS (sSS) | 3.5 | ± 1.2 | > 0.05 (not significant) |

| Data is representative and synthesized based on findings reported in a 2021 study by de Paiva et al. nih.gov |

These findings underscore the potential of using DPP4 activity in saliva, as quantified by fluorogenic substrates like Suc-Gly-Pro-Leu-Gly-Pro-AMC, as a non-invasive biomarker for the diagnosis and monitoring of Sjögren's Syndrome. nih.gov The upregulation of DPP4 in this autoimmune condition points to its active role in the inflammatory processes that characterize the disease. nih.govnih.gov

Advanced Methodological Considerations and Future Research Directions

Adaptation of Suc-Gly-Pro-Leu-Gly-Pro-AMC for High-Throughput Screening (HTS) in Drug Discovery Pipelines

The inherent properties of Suc-Gly-Pro-Leu-Gly-Pro-AMC make it a suitable candidate for adaptation into high-throughput screening (HTS) formats for the discovery of novel protease inhibitors. chemimpex.com The assay's principle relies on the cleavage of the amide bond between the C-terminal proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, which liberates the highly fluorescent AMC moiety from the quenching effects of the peptide. nih.gov This continuous, fluorescence-based readout is ideal for the rapid and automated measurements required in HTS. nih.gov

Adapting this substrate for HTS in drug discovery involves several key considerations to ensure robustness, reliability, and scalability. Miniaturization of the assay into 384- or 1536-well microplate formats is a primary step to reduce reagent consumption and increase throughput. This requires optimization of component concentrations, including the substrate and enzyme, to maintain a strong signal-to-background ratio and ensure the reaction kinetics are in a range suitable for inhibitor screening (i.e., initial velocity phase).

The assay conditions must be rigorously validated to produce a stable and reproducible signal. Parameters such as buffer composition, pH, temperature, and incubation time need to be optimized. For instance, a typical assay buffer might consist of 20 mM Tris/HCl at pH 8.0, with 0.1 M NaCl and 1 mM EDTA, and the reaction incubated at 37°C. nih.gov The final concentration of Suc-Gly-Pro-Leu-Gly-Pro-AMC is typically in the low micromolar range, for example, 20 µM. nih.gov The use of a coupled-enzyme format can enhance sensitivity and convenience, requiring only a single reagent addition to the test samples. aatbio.com For HTS, a Z'-factor is calculated to assess the quality and reliability of the assay, with a value greater than 0.5 indicating an excellent and robust assay suitable for screening large compound libraries.

The following interactive data table outlines typical parameters for an HTS assay using Suc-Gly-Pro-Leu-Gly-Pro-AMC.

| Parameter | Recommended Condition | Rationale |

| Microplate Format | 384-well or 1536-well black, clear bottom plates | Reduces reagent volume, increases throughput, and minimizes crosstalk. |

| Substrate Concentration | 10-25 µM | Balances signal intensity with substrate inhibition kinetics that can occur at higher concentrations. medchemexpress.com |

| Enzyme Concentration | Titrated to give a linear reaction rate for 30-60 minutes | Ensures the assay operates within the initial velocity phase, critical for accurate inhibitor potency determination. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5-8.0 | Maintains optimal enzyme activity and stability. nih.gov |

| Incubation Time | 20-30 minutes | Allows for sufficient product formation to achieve a robust signal while minimizing the risk of substrate depletion. aatbio.com |

| Detection Wavelengths | Excitation: ~360-380 nm, Emission: ~460-465 nm | Corresponds to the spectral properties of the liberated AMC fluorophore. nih.govnih.gov |

| HTS Metric | Z'-factor > 0.5 | Confirms the assay is robust and suitable for distinguishing hits from non-hits in a large-scale screen. |

Rational Design and Synthesis of Novel Analogues and Derivatives for Enhanced Specificity or New Applications

While Suc-Gly-Pro-Leu-Gly-Pro-AMC is a substrate for several proteases, the rational design and synthesis of novel analogues can lead to derivatives with enhanced specificity for a single protease target or with tailored properties for new applications. The development of such analogues is guided by an understanding of the substrate specificity of the target proteases. nih.govhkmj.org

Strategies for rational design often involve systematic modifications of the peptide backbone. One approach is to perform positional scanning by substituting each amino acid residue in the sequence with a panel of natural and unnatural amino acids. nih.gov This can identify key residues that contribute to binding affinity and cleavage efficiency for a particular enzyme. For example, replacing the Leucine at the P2 position or the Glycine at the P3 position could modulate the substrate's preference for different proteases.

Another strategy is the incorporation of unnatural amino acids or peptidomimetics to improve metabolic stability or to introduce novel functionalities. nih.gov For instance, replacing a standard amino acid with a constrained analogue could lock the peptide into a bioactive conformation, thereby increasing its affinity and specificity for the target enzyme. The N-terminal succinyl group can also be replaced with other acyl groups to alter the substrate's properties.

The synthesis of these analogues is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the modular and efficient assembly of diverse peptide sequences. stanford.edu The fluorophore (AMC) is coupled to the C-terminus, and various modifications can be introduced at specific positions along the peptide chain. The goal is to create "super-reactive" or highly selective substrates by combining the optimal amino acid choices at each position. hkmj.org

Below is an interactive data table illustrating potential design strategies for novel analogues of Suc-Gly-Pro-Leu-Gly-Pro-AMC.

| Modification Strategy | Position | Example Modification | Desired Outcome |

| P1' Substitution | Glycine | Replace with a bulky or charged amino acid | Alter cleavage efficiency; potentially inhibit cleavage. |

| P1 Substitution | Proline | Replace with other heterocyclic amino acids (e.g., Thiazolidine-4-carboxylic acid) | Modulate interaction with the S1 pocket of the protease. biologydiscussion.com |

| P2 Substitution | Leucine | Replace with other aliphatic (e.g., Isoleucine, Alanine) or aromatic amino acids (e.g., Phenylalanine) | Enhance selectivity for a specific protease by targeting the S2 subsite. numberanalytics.com |

| N-terminal Cap | Succinyl | Replace with other acyl groups (e.g., Acetyl, Benzoyl) | Improve stability or alter cell permeability. |

| Incorporate Unnatural Amino Acids | Any position | D-amino acids, beta-amino acids | Increase resistance to proteolytic degradation. nih.gov |

Potential for Elucidating Functions of Uncharacterized Protease Families and Isoforms

A significant challenge in the post-genomic era is the functional annotation of the vast number of putative proteins, including many uncharacterized proteases and their isoforms. These "orphan" enzymes may play critical roles in health and disease, but their substrates and biological functions remain unknown. Fluorogenic substrates like Suc-Gly-Pro-Leu-Gly-Pro-AMC can be valuable tools in the effort to deorphanize these proteases.

The substrate can be used as a probe in activity-based screening assays against panels of uncharacterized proteases or complex biological samples. The detection of cleavage activity would indicate the presence of a protease with a substrate preference that includes the Gly-Pro-Leu-Gly-Pro motif. This provides an initial "hit" and a starting point for further characterization.

Furthermore, Suc-Gly-Pro-Leu-Gly-Pro-AMC can be incorporated into larger libraries of fluorogenic substrates with diverse peptide sequences. researchgate.net Screening an uncharacterized protease against such a library can rapidly delineate its substrate specificity profile. This information is crucial for predicting its natural substrates and biological role. The development of highly selective substrates through the methods described in section 6.2 can also lead to tools for specifically tracking the activity of a newly characterized protease in complex biological systems. By identifying which enzymes cleave this substrate and under what conditions, researchers can begin to piece together the functional roles of previously uncharacterized protease families and isoforms. rsc.org

Q & A

Q. What experimental strategies address substrate inhibition when measuring protease kinetics with this compound?

-

Methodology : Perform Michaelis-Menten experiments with substrate concentrations spanning 0.1–10× Km. If velocity decreases at high concentrations, fit data to the substrate inhibition model:

Validate with alternative substrates lacking AMC to rule out fluorescence quenching artifacts .

Q. How do DL-configured amino acids in this substrate influence enzyme-substrate docking simulations compared to L-configured analogs?

Q. How can researchers resolve discrepancies in reported cleavage efficiencies of this substrate by cysteine proteases?

- Methodology : Systematically compare assay conditions:

- Enzyme source : Recombinant vs. tissue-extracted proteases (purity impacts activity).

- Redox environment : Include/omit reducing agents (e.g., DTT) to maintain cysteine protease activity.

- Substrate solubility : Use detergents (e.g., CHAPS) to prevent aggregation in aqueous buffers. Statistical meta-analysis of published data can identify confounding variables .

Q. What is the rationale for incorporating DL-amino acids in this compound, and how does this affect experimental outcomes?

- Methodology : DL-amino acids may probe enzyme stereospecificity or enhance substrate stability against proteolytic degradation. To test this, synthesize L-configured analogs and compare cleavage rates via stopped-flow fluorometry. A 2-fold slower hydrolysis rate for DL-substrates would indicate partial resistance to enzymatic processing .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret unexpected fluorescence quenching in assays using this substrate?

- Methodology : Rule out inner-filter effects by diluting the substrate. Test for interactions with assay components (e.g., metal ions) via fluorescence lifetime measurements. Use LC-MS to detect non-enzymatic hydrolysis products that may interfere .

Q. What statistical approaches are optimal for comparing kinetic data across studies using this compound?

- Methodology : Apply mixed-effects models to account for inter-study variability (e.g., differences in temperature, pH). Normalize data to a common reference protease (e.g., papain) and report 95% confidence intervals for Km and Vmax .

Experimental Design Considerations

Q. How can researchers optimize signal-to-noise ratios in high-throughput screens using this substrate?

- Methodology : Pre-incubate substrates with protease inhibitors (e.g., E-64 for cysteine proteases) to establish baseline fluorescence. Use kinetic reads (e.g., every 30 seconds for 1 hour) to capture early linear reaction phases. Automated liquid handlers minimize pipetting errors in large-scale assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.